molecular formula C16H13N3S B10871616 1-Phenyl-3-quinolin-3-ylthiourea

1-Phenyl-3-quinolin-3-ylthiourea

Cat. No.: B10871616
M. Wt: 279.4 g/mol
InChI Key: PHOGBJJICYZNGU-UHFFFAOYSA-N
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Description

1-Phenyl-3-quinolin-3-ylthiourea is an organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a phenyl group, a quinoline moiety, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-quinolin-3-ylthiourea typically involves the reaction of quinoline-3-carboxaldehyde with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-quinolin-3-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis

Mechanism of Action

The mechanism of action of 1-Phenyl-3-quinolin-3-ylthiourea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-3-quinolin-3-ylthiourea stands out due to its unique combination of a phenyl group, a quinoline moiety, and a thiourea linkage, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C16H13N3S

Molecular Weight

279.4 g/mol

IUPAC Name

1-phenyl-3-quinolin-3-ylthiourea

InChI

InChI=1S/C16H13N3S/c20-16(18-13-7-2-1-3-8-13)19-14-10-12-6-4-5-9-15(12)17-11-14/h1-11H,(H2,18,19,20)

InChI Key

PHOGBJJICYZNGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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